![molecular formula C19H22N2O6S B4016291 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4016291.png)
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Description
Synthesis Analysis
The synthesis of compounds related to "N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide" involves complex reactions. A relevant study involves the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, initiated by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous Na2CO3 solution. This process yields compounds with substantial enzyme inhibitory activity, indicative of the meticulous synthesis protocols required for such complex molecules (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For instance, X-ray diffraction has been employed to understand the molecular geometry, revealing the crucial role of hydrogen bonding in stabilizing the structure. This technique provides insights into the arrangement of functional groups and their spatial orientation, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical properties of related compounds, such as reactivity towards different reagents and stability under various conditions, have been explored. The sulfonamide group, in particular, plays a significant role in the compound's chemical behavior, influencing its reactivity patterns. Studies on similar compounds have shown how modifications in the sulfonamide group can significantly alter the chemical properties, offering pathways to synthesize derivatives with varied biological activities (Crich & Smith, 2000).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-13(21(28(3,23)24)15-5-7-16(25-2)8-6-15)19(22)20-14-4-9-17-18(12-14)27-11-10-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFPCDDHFAAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7123771 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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